molecular formula C12H20O2S B12050434 p-Mentha-8-Thiol-3-One Acetate CAS No. 63299-27-4

p-Mentha-8-Thiol-3-One Acetate

Cat. No.: B12050434
CAS No.: 63299-27-4
M. Wt: 228.35 g/mol
InChI Key: AMXPURQVAMENCC-UHFFFAOYSA-N
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Description

p-Mentha-8-Thiol-3-One Acetate: is a sulfur-containing organic compound known for its potent blackcurrant flavor. It is a derivative of p-Mentha-8-Thiol-3-One, which is found in buchu leaf oil. This compound is widely used in the flavor and fragrance industry due to its unique olfactory properties .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Mentha-8-Thiol-3-One can undergo oxidation reactions, forming sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding alcohol.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

  • Studied for its potential antimicrobial properties.

Medicine:

  • Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

Industry:

Mechanism of Action

Molecular Targets and Pathways:

  • The compound interacts with olfactory receptors due to its sulfur-containing structure, which is responsible for its strong scent.
  • It may also interact with microbial cell membranes, leading to its potential antimicrobial effects.

Comparison with Similar Compounds

Uniqueness:

  • p-Mentha-8-Thiol-3-One Acetate is unique due to its specific combination of sulfur and acetate groups, which contribute to its distinct flavor and fragrance properties.

Properties

IUPAC Name

S-[2-(4-methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2S/c1-8-5-6-10(11(14)7-8)12(3,4)15-9(2)13/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXPURQVAMENCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)(C)SC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866610
Record name S-[2-(4-Methyl-2-oxocyclohexyl)propan-2-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94293-57-9
Record name S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94293-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[1-methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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